molecular formula C15H14O5S B6409141 3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261964-37-7

3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409141
CAS RN: 1261964-37-7
M. Wt: 306.3 g/mol
InChI Key: HUUIGBSHXNIALK-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid (MMPB) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of about 180 °C. MMPB is a member of the family of compounds known as benzeneacetic acids, which are commonly used as intermediates in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% acts as a substrate for the enzymes acetylcholinesterase, choline oxidase, and monoamine oxidase. When it is acted upon by these enzymes, it is broken down into its component parts, which are then further metabolized. This breakdown of 3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% leads to the formation of acetylcholine, choline, and monoamines, respectively.
Biochemical and Physiological Effects
3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a variety of effects, including improved memory and cognitive function. Additionally, 3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the oxidation of monoamines such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which can have a variety of effects, including improved mood and decreased anxiety.

Advantages and Limitations for Lab Experiments

3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% is a useful compound for laboratory experiments due to its high solubility in water and its relatively low melting point of 180 °C. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful compound for studying the effects of different enzymes on the body. However, it should be noted that 3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% is a synthetic compound and should be handled with care in the laboratory.

Future Directions

The use of 3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% in scientific research has been limited to date, but there are many potential future directions for its use. For example, 3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% could be used to study the effects of acetylcholinesterase inhibitors on the brain, as well as the effects of choline oxidase and monoamine oxidase inhibitors on the brain. Additionally, it could be used to study the effects of different concentrations of 3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% on different biochemical pathways. Finally, it could be used to study the effects of 3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% on the development of new drugs or treatments for various diseases.

Synthesis Methods

3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized by several methods, including the reaction of 3-methoxy-4-methylsulfonylbenzoic acid with sodium hydroxide, followed by the addition of 3-methylsulfonylphenyl bromide. The reaction is carried out in aqueous solution and yields the desired product in good yield.

Scientific Research Applications

3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme choline oxidase, which is involved in the oxidation of choline to form acetylcholine. Additionally, 3-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95% has been used as a substrate for the enzyme monoamine oxidase, which is involved in the oxidation of monoamines such as serotonin and dopamine.

properties

IUPAC Name

3-methoxy-4-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-20-14-9-11(15(16)17)6-7-13(14)10-4-3-5-12(8-10)21(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUIGBSHXNIALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691624
Record name 3'-(Methanesulfonyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261964-37-7
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-methoxy-3′-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Methanesulfonyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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